molecular formula C8H10N2OS B14420439 N-(5,6,7,8-Tetrahydro-2H-1,3-benzothiazin-2-ylidene)hydroxylamine CAS No. 80012-00-6

N-(5,6,7,8-Tetrahydro-2H-1,3-benzothiazin-2-ylidene)hydroxylamine

Cat. No.: B14420439
CAS No.: 80012-00-6
M. Wt: 182.25 g/mol
InChI Key: PLMMIGYQZNAKKA-UHFFFAOYSA-N
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Description

N-(5,6,7,8-Tetrahydro-2H-1,3-benzothiazin-2-ylidene)hydroxylamine is a heterocyclic compound that features a benzothiazine ring fused with a tetrahydro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6,7,8-Tetrahydro-2H-1,3-benzothiazin-2-ylidene)hydroxylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted aniline with a thioamide, followed by cyclization to form the benzothiazine ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5,6,7,8-Tetrahydro-2H-1,3-benzothiazin-2-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzothiazine derivatives

Scientific Research Applications

N-(5,6,7,8-Tetrahydro-2H-1,3-benzothiazin-2-ylidene)hydroxylamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where benzothiazine derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5,6,7,8-Tetrahydro-2H-1,3-benzothiazin-2-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-1,3-benzothiazine: A structurally similar compound with a different functional group.

    1,2,4-Triazolo[4,3-a]pyrazines: Another class of heterocyclic compounds with potential medicinal applications.

    5,6,7,8-Tetrahydro-1-naphthol: A related compound with a naphthol group instead of a benzothiazine ring.

Uniqueness

N-(5,6,7,8-Tetrahydro-2H-1,3-benzothiazin-2-ylidene)hydroxylamine is unique due to its specific combination of a benzothiazine ring and a hydroxylamine group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that other similar compounds may not be suitable for.

Properties

CAS No.

80012-00-6

Molecular Formula

C8H10N2OS

Molecular Weight

182.25 g/mol

IUPAC Name

N-(5,6,7,8-tetrahydro-1,3-benzothiazin-2-ylidene)hydroxylamine

InChI

InChI=1S/C8H10N2OS/c11-10-8-9-5-6-3-1-2-4-7(6)12-8/h5,11H,1-4H2

InChI Key

PLMMIGYQZNAKKA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=NC(=NO)S2

Origin of Product

United States

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